molecular formula C25H22ClN3O4 B11565556 2-Chloro-N-[(1E)-1-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide

2-Chloro-N-[(1E)-1-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide

Cat. No.: B11565556
M. Wt: 463.9 g/mol
InChI Key: FMWVBWXOKVBCMR-ACVHBWFCSA-N
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Description

2-Chloro-N-[(1E)-1-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a chloro group, a benzamide moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(1E)-1-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide typically involves the condensation of 2-chlorobenzoyl chloride with the corresponding hydrazine derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-Chloro-N-[(1E)-1-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(1E)-1-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylethylamine
  • 2-Propanone, 1-chloro-
  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-enyl]benzamide

Uniqueness

2-Chloro-N-[(1E)-1-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide is unique due to its specific hydrazone linkage and the presence of both chloro and dimethoxyphenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H22ClN3O4

Molecular Weight

463.9 g/mol

IUPAC Name

2-chloro-N-[(E)-3-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H22ClN3O4/c1-32-19-13-12-18(23(15-19)33-2)16-27-29-25(31)22(14-17-8-4-3-5-9-17)28-24(30)20-10-6-7-11-21(20)26/h3-16H,1-2H3,(H,28,30)(H,29,31)/b22-14+,27-16+

InChI Key

FMWVBWXOKVBCMR-ACVHBWFCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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